molecular formula C41H50N4O7 B094601 bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate CAS No. 146-06-5

bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate

Cat. No. B094601
CAS RN: 146-06-5
M. Wt: 674.8 g/mol
InChI Key: SGVOBPZBFAAJHA-QFLTYSJASA-N
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Description

Bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the quaternary ammonium carbamate family and has been found to have a variety of biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes and receptors in the body.

Biochemical And Physiological Effects

Bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate has been found to have a variety of biochemical and physiological effects. These include anti-inflammatory, anti-tumor, and anti-viral properties, as well as the ability to modulate the immune system.

Advantages And Limitations For Lab Experiments

One of the main advantages of using bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate in lab experiments is its high level of potency. However, the compound's complex structure and limited availability can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research involving bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate. Some of these include further investigation into the compound's potential as a therapeutic agent for the treatment of various diseases, as well as the development of new synthetic methods for producing the compound in larger quantities. Additionally, research into the compound's mechanism of action and its effects on the immune system could lead to new insights into the treatment of autoimmune disorders.

Synthesis Methods

The synthesis of bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate involves the reaction of quinoline-6-carboxaldehyde with (S)-(-)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-ene in the presence of a palladium catalyst. The resulting intermediate is then reacted with dimethyl carbonate to yield the final product.

Scientific Research Applications

Bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate has been found to have a variety of potential scientific research applications. One of the most promising areas of research involves the compound's potential as a therapeutic agent for the treatment of various diseases.

properties

CAS RN

146-06-5

Product Name

bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate

Molecular Formula

C41H50N4O7

Molecular Weight

674.8 g/mol

IUPAC Name

bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate

InChI

InChI=1S/C41H46N4O5/c1-5-25-23-44-17-13-27(25)19-37(44)39(31-11-15-42-35-9-7-29(47-3)21-33(31)35)49-41(46)50-40(38-20-28-14-18-45(38)24-26(28)6-2)32-12-16-43-36-10-8-30(48-4)22-34(32)36/h5-12,15-16,21-22,25-28,37-40H,1-2,13-14,17-20,23-24H2,3-4H3/t25-,26-,27?,28?,37?,38?,39+,40+/m1/s1

InChI Key

SGVOBPZBFAAJHA-QFLTYSJASA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3C[C@H]4C=C)OC(=O)O[C@H](C5CC6CCN5C[C@H]6C=C)C7=C8C=C(C=CC8=NC=C7)OC

SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)OC(C5CC6CCN5CC6C=C)C7=C8C=C(C=CC8=NC=C7)OC

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)OC(C5CC6CCN5CC6C=C)C7=C8C=C(C=CC8=NC=C7)OC

Other CAS RN

146-06-5

Origin of Product

United States

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